molecular formula C10H12N2O4 B583292 2,4-Dicyano-3-isobutyl-glutaric Acid CAS No. 99068-93-6

2,4-Dicyano-3-isobutyl-glutaric Acid

Cat. No.: B583292
CAS No.: 99068-93-6
M. Wt: 224.216
InChI Key: UPHFSVSZAHWZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dicyano-3-isobutyl-glutaric Acid involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be prepared through multi-step organic synthesis involving nitrile and carboxylic acid functional groups .

Industrial Production Methods: Industrial production methods for this compound are not extensively detailed in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to ensure high yield and purity, using standard industrial organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dicyano-3-isobutyl-glutaric Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dicyano-3-isobutyl-glutaric Acid involves its interaction with specific molecular targets and pathways. As an impurity of Pregabalin, it may interact with gamma-aminobutyric acid receptors and modulate their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence enzyme activities and cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2,4-Dicyano-3-isobutyl-glutaric Acid is unique due to its specific structure, which includes nitrile and carboxylic acid functional groups. This structural uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,4-dicyano-3-propylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-2-3-6(7(4-11)9(13)14)8(5-12)10(15)16/h6-8H,2-3H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHFSVSZAHWZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C#N)C(=O)O)C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.